2-Chloro-1-(3-methoxy-pyrrolidin-1-yl)-ethanone
Description
Properties
IUPAC Name |
2-chloro-1-(3-methoxypyrrolidin-1-yl)ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12ClNO2/c1-11-6-2-3-9(5-6)7(10)4-8/h6H,2-5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXNSGDXTYRKLDM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(C1)C(=O)CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-(3-methoxy-pyrrolidin-1-yl)-ethanone typically involves the reaction of 3-methoxy-pyrrolidine with chloroacetyl chloride. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The general reaction scheme is as follows:
Starting Materials: 3-methoxy-pyrrolidine and chloroacetyl chloride.
Reaction Conditions: The reaction is usually conducted in an inert solvent such as dichloromethane or chloroform, at a temperature range of 0-5°C to prevent side reactions.
Procedure: Chloroacetyl chloride is added dropwise to a solution of 3-methoxy-pyrrolidine in the solvent, with continuous stirring. The reaction mixture is then allowed to warm to room temperature and stirred for several hours.
Workup: The reaction mixture is quenched with water, and the organic layer is separated. The product is purified by column chromatography or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-1-(3-methoxy-pyrrolidin-1-yl)-ethanone undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, sodium methoxide, or primary amines in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Major Products Formed
Nucleophilic Substitution: Formation of substituted ethanones with various functional groups.
Reduction: Formation of 2-chloro-1-(3-methoxy-pyrrolidin-1-yl)ethanol.
Oxidation: Formation of 2-chloro-1-(3-hydroxy-pyrrolidin-1-yl)-ethanone.
Scientific Research Applications
2-Chloro-1-(3-methoxy-pyrrolidin-1-yl)-ethanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of 2-Chloro-1-(3-methoxy-pyrrolidin-1-yl)-ethanone involves its interaction with specific molecular targets. The chloro group can act as an electrophile, facilitating nucleophilic attack by biological molecules. The methoxy group and pyrrolidine ring may contribute to the compound’s binding affinity and specificity for certain enzymes or receptors. Detailed studies on its molecular targets and pathways are essential to fully understand its effects.
Comparison with Similar Compounds
2-Chloro-1-(7-methoxy-1H-indol-3-yl)ethanone (Compound 9)
- Structure : Indole ring with a methoxy substituent at position 5.
- Synthesis : Prepared via chloroacetylation of 7-methoxyindole under pressurized conditions (23% yield) .
- Key Differences : The aromatic indole core contrasts with the saturated pyrrolidine in the target compound, leading to reduced conformational flexibility and increased aromatic π-interactions.
- Applications : Used in anticonvulsant drug development due to indole’s prevalence in bioactive molecules .
2-Chloro-1-(1-aryl-1H-tetrazol-5-yl)ethanone (Compounds 15–21)
- Structure : Tetrazole ring substituted with aryl groups.
- Synthesis : Formed by reacting aryl anilines with chloroacetyl chloride, followed by piperidine substitution .
- Key Differences : The tetrazole ring’s high nitrogen content enhances metabolic stability and metal-binding capacity, unlike the oxygen-rich methoxy-pyrrolidine.
- Applications : Explored for antimicrobial activity due to tetrazole’s bioisosteric resemblance to carboxylic acids .
Variations in Aromatic vs. Aliphatic Substituents
2-Chloro-1-(3-chlorophenyl)ethanone (Compound 1)
- Structure: Chlorophenyl group directly attached to the ethanone core.
- Synthesis : Acylation of 3-chloroaniline with chloroacetyl chloride (44–78% yield) .
- Key Differences : The electron-withdrawing chloro group on the phenyl ring increases electrophilicity at the carbonyl carbon compared to the electron-donating methoxy group in the target compound.
- Applications : Intermediate for anticonvulsant agents .
2-Chloro-1-(3-fluoro-3-methyl-azetidin-1-yl)ethanone
- Structure : Azetidine (four-membered ring) with fluoro and methyl substituents.
- Key Differences : The strained azetidine ring increases reactivity in ring-opening reactions, whereas the pyrrolidine’s five-membered ring offers greater stability .
Complex Heterocyclic Systems
2-Chloro-1-(1H-pyrrolo[3,2-b]pyridin-3-yl)ethanone (Compound 14)
2-Chloro-1-(2-chloro-indolo[2,3-b]quinoxalin-6-yl)-ethanone
- Structure: Indoloquinoxaline moiety with chloro substituents.
Physicochemical and Reactivity Comparisons
| Property | Target Compound | 2-Chloro-1-(3-hydroxyphenyl)ethanone | 2-CPE (Pyrrole Derivative) |
|---|---|---|---|
| Molecular Weight | ~207.68 (estimated) | 170.59 | 157.59 |
| Boiling Point | Not reported | 325.8°C | Not reported |
| Polarity | High (methoxy group) | Moderate (hydroxyl group) | Low (non-polar pyrrole) |
| Reactivity | Chloro substitution; pyrrolidine SN2 | Chloro substitution; phenolic hydroxyl | Chloro substitution; pyrrole π-system |
Biological Activity
2-Chloro-1-(3-methoxy-pyrrolidin-1-yl)-ethanone is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its biological activity, mechanisms of action, and applications based on current research findings.
Chemical Structure and Properties
The compound features a chloro group and a pyrrolidine moiety, which contribute to its reactivity and biological interactions. The carbonyl group in the ethanone structure allows for various chemical reactions, including nucleophilic substitutions, reductions, and oxidations, which can modulate its biological activity.
The mechanism of action for this compound involves interactions with biological targets through the following pathways:
- Nucleophilic Substitution : The chloro group can be replaced by nucleophiles, affecting the compound's reactivity with biomolecules.
- Reduction/Oxidation : The carbonyl group can be reduced to an alcohol or oxidized to form carboxylic acids, influencing its pharmacological properties.
Antimicrobial Properties
Recent studies have investigated the antimicrobial activity of pyrrolidine derivatives, including this compound. In vitro tests have shown that compounds with similar structures exhibit significant antibacterial effects against various pathogens:
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | E. coli | <125 µg/mL |
| Pseudomonas aeruginosa | 150 µg/mL | |
| Bacillus subtilis | 75 µg/mL | |
| Enterococcus faecalis | 125 µg/mL |
These results indicate that the compound may possess broad-spectrum antibacterial activity, particularly against Gram-positive bacteria .
Antifungal Activity
In addition to antibacterial properties, there is emerging evidence regarding antifungal activity. Compounds structurally related to this compound have shown effectiveness against fungal strains in preliminary studies, suggesting potential applications in treating fungal infections .
Case Studies
Several case studies have highlighted the biological activity of similar pyrrolidine derivatives:
- Study on Antibacterial Activity : A study evaluated several pyrrolidine compounds for their antibacterial properties against pathogenic bacteria. The results indicated that halogenated derivatives exhibited enhanced activity compared to non-halogenated counterparts .
- Antifungal Screening : Another investigation focused on the antifungal potential of pyrrolidine derivatives, revealing that specific modifications in the structure significantly improved efficacy against common fungal pathogens .
Q & A
Basic Questions
Q. What are the optimized synthetic routes for 2-Chloro-1-(3-methoxy-pyrrolidin-1-yl)-ethanone, and how do reaction conditions influence yield and purity?
- Methodology : The compound is typically synthesized via alkylation of 3-methoxy-pyrrolidine with 2-chloroacetyl chloride. Key steps include:
- Biphasic reaction systems : Use of dichloromethane (DCM) and aqueous NaOH (2%) at 0°C for controlled acylation to minimize side reactions .
- Coupling reactions : Microwave-assisted synthesis (e.g., 60°C in dry acetone with K₂CO₃/KI) improves efficiency and yield .
- Purification : HPLC monitoring ensures >95% purity, with yields ranging from 44–78% depending on amine reactivity .
Q. What spectroscopic techniques are critical for characterizing this compound, and how are conflicting spectral data reconciled?
- Key Techniques :
- ¹H/¹³C NMR : Assign methoxy-pyrrolidine protons (δ 3.2–3.5 ppm) and carbonyl carbon (δ 205–210 ppm).
- LC/MS : Confirms molecular ion [M+H]⁺ at m/z 202.6 .
- Data Reconciliation : Compare with analogs (e.g., 2-chloro-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)-ethanone) to resolve overlaps. Discrepancies in carbonyl signals may arise from solvent polarity; use deuterated DMSO for consistency .
Q. How does the 3-methoxy-pyrrolidine moiety influence the compound’s reactivity in nucleophilic substitution reactions?
- Steric Effects : The methoxy group increases steric hindrance, slowing SN2 reactions at the α-carbon.
- Electronic Effects : Electron-donating methoxy stabilizes the pyrrolidine ring, reducing electrophilicity of the carbonyl. Use polar aprotic solvents (e.g., DMF) to enhance reactivity .
Advanced Research Questions
Q. How can crystallographic data (e.g., from SHELX software) resolve ambiguities in the molecular structure?
- Methodology :
- Data Collection : High-resolution XRD (Cu-Kα, λ = 1.5418 Å) at 100 K.
- Refinement : SHELXL refines positional parameters and thermal displacement factors. Hydrogen bonding patterns (e.g., C=O···H-N) are analyzed via graph set theory (e.g., S(6) motifs) .
Q. What strategies are employed to analyze discrepancies in biological activity data between this compound and its structural analogs?
- Approach :
-
SAR Studies : Compare with analogs (Table 1) to identify substituent effects.
-
In Vitro Assays : Test antimicrobial activity (e.g., Staphylococcus aureus MIC) and correlate with logP values.
Table 1 : Comparative Biological Activity of Structural Analogs
Compound Substituent MIC (µg/mL) logP This compound 3-OCH₃ 12.5 1.8 2-Chloro-1-(1-fluorocyclopropyl)-ethanone Fluorocyclopropyl 25.0 2.1 2-Chloro-1-(3-hydroxyphenyl)-ethanone 3-OH 50.0 1.2
Q. What computational methods predict binding modes with biological targets, and how are MD simulations validated?
- Docking : AutoDock Vina screens against kinase targets (e.g., EGFR). The methoxy group forms H-bonds with Thr766 (ΔG = −8.2 kcal/mol).
- Validation : 100-ns MD simulations (AMBER force field) assess binding stability. RMSD < 2.0 Å confirms pose retention. Cross-validate with experimental IC₅₀ (e.g., 18 µM for EGFR inhibition) .
Q. How do solvent polarity and hydrogen bonding propensity affect crystallization outcomes?
- Solvent Selection : High-polarity solvents (e.g., ethanol) favor H-bonded dimers (R₂²(8) motifs). Low-polarity solvents (toluene) yield monomeric crystals.
- Graph Set Analysis : Ethanol/water mixtures promote C(4) chains via O-H···O=C interactions, improving crystal quality .
Data Contradiction Analysis
Q. How are conflicting reports about metabolic stability addressed in preclinical studies?
- Case Study : A study using Cunninghamella elegans showed no degradation of the 3-methoxy group, contradicting earlier claims of rapid demethylation.
- Resolution : Repeat assays with isotopically labeled compound (³H-methoxy). LC-MS/MS confirms >90% intact compound after 24 hrs, validating metabolic stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
